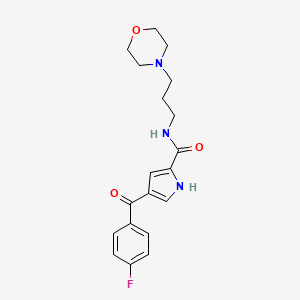

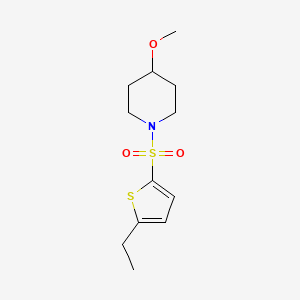

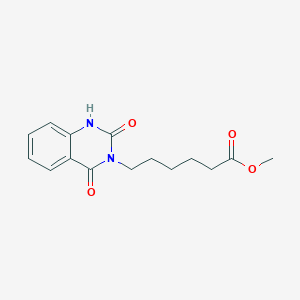

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Thiophene and its substituted derivatives are synthesized using various methods, including Gewald synthesis . Piperidine derivatives are formed through intra- and intermolecular reactions .Molecular Structure Analysis

Thiophene has a molecular mass of 84.14 g/mol, and it’s considered to be a structural alert with the formula C4H4S . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Thiophene-based conjugated polymers have been synthesized using nickel and palladium-based catalytic systems . Piperidines have been synthesized through various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

Thiophene has a density of 1.051 g/ml and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Synthesis in Medicinal Chemistry

The chemical compound 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine is a key intermediate in the synthesis of various pharmacologically active molecules. It has been utilized in the development of broad-spectrum antibacterial agents effective against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The synthesis process is noted for its scalability and the avoidance of chromatographic purification, which is crucial for large-scale production (Hashimoto et al., 2007).

Antiviral Activity

Derivatives of 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine have shown potential in antiviral applications. Specifically, certain sulfonamide derivatives synthesized from related chemical structures have exhibited anti-tobacco mosaic virus activity, underscoring the compound's utility in the development of new antiviral agents (Chen et al., 2010).

Antioxidant and Anticholinesterase Activity

Studies on novel sulfonyl hydrazone derivatives incorporating the piperidine ring, akin to 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine, have demonstrated significant antioxidant and anticholinesterase activities. These findings indicate the compound's potential in the development of treatments for diseases associated with oxidative stress and cholinesterase inhibition (Karaman et al., 2016).

Organic Electronics

The sulfonyl and piperidine functional groups, related to the structure of 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine, have been explored in the field of organic electronics. Specifically, derivatives have been used to enhance the conductivity and work function of materials like Poly(3,4‐ethylenedioxythiophene) (PEDOT:PSS), improving the performance of organic solar cells and demonstrating the versatility of such compounds in advanced material science applications (Zeng et al., 2020).

Safety And Hazards

Future Directions

Thiophene and piperidine derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The development of new synthetic methods and the discovery of novel structural prototypes with more effective pharmacological activity are topics of ongoing research .

properties

IUPAC Name |

1-(5-ethylthiophen-2-yl)sulfonyl-4-methoxypiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S2/c1-3-11-4-5-12(17-11)18(14,15)13-8-6-10(16-2)7-9-13/h4-5,10H,3,6-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRCKLGMPRBCCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2401648.png)

![[2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine;dihydrochloride](/img/structure/B2401651.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2401652.png)

![N-[3-(Methylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2401654.png)

![N-(3-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2401655.png)

![2-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2401658.png)

![Tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate](/img/no-structure.png)

![N-(2,3-dimethylphenyl)-2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2401664.png)

![Dimethyl{2-[(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]ethyl}amine](/img/structure/B2401665.png)